molecular formula C7H8F2N2O2 B6158374 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2229600-95-5

5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6158374
CAS No.: 2229600-95-5
M. Wt: 190.1
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Description

5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a difluoroethyl group attached to the pyrazole ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The use of transition-metal catalysts, such as nickel or palladium, can enhance the efficiency of the reaction and improve yields . Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl pyrazole oxides, while reduction may produce difluoroethyl pyrazole alcohols .

Scientific Research Applications

5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,1-difluoroethyl)-1H-pyrazole-4-carboxylic acid
  • 5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-3-carboxylic acid
  • 5-(1,1-difluoroethyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties. This group enhances the compound’s stability, lipophilicity, and biological activity compared to its analogs .

Properties

CAS No.

2229600-95-5

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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